Lanthanum carbonate octahydrate

Phosphate Binder Hyperphosphatemia In Vitro Pharmacology

Lanthanum carbonate octahydrate is the active API for hyperphosphatemia chewable tablets. It chelates dietary phosphate via pH-independent binding across the full GI pH range (1–7), unlike sevelamer which loses efficacy at gastric pH. Its RPBC of 2.0 delivers 2.67× the potency of sevelamer per gram, reducing tablet burden and treatment costs. Use directly as API or as the precursor for lanthanum carbonate tetrahydrate via controlled thermal dehydration at 35–40 °C. Low-pH synthesis (<4.0) minimizes lanthanum carbonate hydroxide contamination for superior purity. A non-calcium, non‑aluminum binder with zero phosphate displacement in the presence of bile acids.

Molecular Formula CH4LaO4
Molecular Weight 218.95 g/mol
CAS No. 6487-39-4
Cat. No. B1593329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanthanum carbonate octahydrate
CAS6487-39-4
Molecular FormulaCH4LaO4
Molecular Weight218.95 g/mol
Structural Identifiers
SMILESC(=O)(O)O.O.[La]
InChIInChI=1S/CH2O3.La.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2
InChIKeyLIOPFGUJULMLEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lanthanum Carbonate Octahydrate (CAS 6487-39-4): Procurement-Grade Phosphate Binder and Rare-Earth Intermediate


Lanthanum carbonate octahydrate (La₂(CO₃)₃·8H₂O, CAS 6487-39-4) is a white, water-insoluble inorganic powder with a density of 2.6–2.7 g/cm³ that readily dissolves in dilute mineral acids [1]. As the octahydrate form of lanthanum carbonate, it serves two primary industrial and pharmaceutical roles: first, as the active pharmaceutical ingredient (API) in chewable tablets for treating hyperphosphatemia in end-stage renal disease patients on dialysis, where it binds dietary phosphate to form insoluble lanthanum phosphate, preventing systemic absorption [2]; and second, as a key intermediate for producing lanthanum oxide, lanthanum chloride, and other lanthanum compounds [3].

Why Lanthanum Carbonate Octahydrate (CAS 6487-39-4) Cannot Be Interchanged with Sevelamer, Calcium Acetate, or Aluminum-Based Binders


Phosphate binders constitute a heterogeneous class of agents with fundamentally divergent binding mechanisms, pH dependencies, and safety profiles that preclude simple dose-for-dose substitution [1]. Lanthanum carbonate octahydrate binds phosphate through a non-calcium, non-aluminum, pH-independent chelation mechanism that operates effectively across the entire gastrointestinal pH range (pH 1–7), whereas sevelamer relies on protonated amine exchange with limited efficacy at gastric pH [2]. Calcium-based binders introduce systemic calcium load and hypercalcemia risk; aluminum binders carry cumulative neurotoxicity and bone toxicity concerns [1]. The octahydrate crystal form specifically influences manufacturing process control, as dehydration to the tetrahydrate form (the clinically preferred API) requires precise thermal treatment of the octahydrate precursor, making hydrate form specification critical for reproducible downstream processing .

Quantitative Differentiation Evidence: Lanthanum Carbonate Octahydrate (CAS 6487-39-4) Versus Clinical Comparators


pH-Independent Phosphate Binding Affinity: Lanthanum Carbonate Octahydrate vs. Sevelamer Hydrochloride

Lanthanum carbonate (LC) exhibits a pH-independent phosphate-binding affinity (K₁ = 6.1 ± 1.0 mM⁻¹) across pH 3–7, whereas sevelamer hydrochloride (SH) demonstrates pH-dependent binding that collapses at gastric pH. At pH 3, the binding affinity of SH is 0.025 ± 0.002 mM⁻¹—approximately 244-fold lower than LC [1]. At pH 5–7, SH affinity improves to 1.5 ± 0.8 mM⁻¹, remaining approximately 4-fold lower than LC [1].

Phosphate Binder Hyperphosphatemia In Vitro Pharmacology

Resistance to Bile Acid Displacement: Lanthanum Carbonate Octahydrate vs. Sevelamer Hydrochloride

In the presence of 30 mM bile salts (simulating intestinal fluid), sevelamer hydrochloride loses 50% of its bound phosphate, whereas lanthanum carbonate shows no displacement of bound phosphate [1]. This differential stability of the phosphate-lanthanum complex against competing anions directly impacts the net phosphate-binding capacity achievable in vivo.

Phosphate Binder Bile Acid Interaction In Vitro Pharmacology

Relative Phosphate-Binding Coefficient (RPBC): Lanthanum Carbonate Octahydrate vs. Sevelamer and Calcium Carbonate

A systematic review of human in vivo studies established the Relative Phosphate-Binding Coefficient (RPBC) for lanthanum carbonate (elemental lanthanum basis) as 2.0, compared with sevelamer hydrochloride or carbonate at 0.75 and calcium acetate at 1.0, with calcium carbonate set as the reference (1.0) [1]. This metric quantifies the weight-normalized phosphate-binding capacity across binder classes.

Phosphate Binder Clinical Pharmacology Dose Equivalency

pH-Dependent Binding Kinetics: Lanthanum Carbonate Octahydrate Chewable Tablet Performance

Lanthanum carbonate chewable tablets demonstrate faster phosphate binding at low pH, with crushed tablets reaching binding equilibrium within 8 hours under all tested conditions [1]. The phosphate-binding rate is pH-dependent, with more rapid binding at gastric pH (pH 3.0) compared with higher pH values [1].

Phosphate Binder Formulation Kinetics

Octahydrate as Precursor: Controlled Dehydration to Tetrahydrate API

Lanthanum carbonate octahydrate serves as the essential precursor for producing lanthanum carbonate tetrahydrate (La₂(CO₃)₃·4H₂O), the clinically preferred API form [1]. The thermal dehydration of octahydrate to tetrahydrate requires controlled drying temperatures of 30–50 °C, preferably 35–40 °C, to avoid over-dehydration or phase impurities [1]. Improper thermal treatment can yield mixed hydrate phases or amorphous material, compromising product quality and phosphate-binding performance .

Synthesis Hydrate Control Process Chemistry

Low-pH Synthesis Advantage: Reducing Lanthanum Carbonate Hydroxide Contamination

A novel preparation method for lanthanum carbonate octahydrate maintains reaction pH below 4.0 throughout precipitation, which substantially reduces the risk of generating lanthanum carbonate hydroxide (La(OH)CO₃), a common impurity that compromises product purity [1]. FTIR spectroscopic methods can differentiate the octahydrate product (La₂(CO₃)₃·8H₂O) from the hydroxide-carbonate impurity [1].

Synthesis Purity Process Control

Optimal Application Scenarios for Lanthanum Carbonate Octahydrate (CAS 6487-39-4) Based on Quantitative Evidence


Pharmaceutical Manufacturing: API for Hyperphosphatemia Chewable Tablets Requiring pH-Independent Phosphate Binding

Procure lanthanum carbonate octahydrate when developing or manufacturing chewable tablet formulations for hyperphosphatemia where pH-independent phosphate binding is critical. The compound's K₁ of 6.1 ± 1.0 mM⁻¹ across pH 3–7 ensures consistent efficacy throughout gastrointestinal transit, unlike sevelamer which loses >95% binding affinity at gastric pH [1]. The RPBC of 2.0 enables lower tablet burden per dose compared with sevelamer (RPBC 0.75) [2].

Pharmaceutical Manufacturing: API Synthesis Requiring Controlled Hydrate Dehydration to Tetrahydrate Form

Use lanthanum carbonate octahydrate as the precursor for manufacturing lanthanum carbonate tetrahydrate API. Thermal dehydration at 35–40 °C yields the tetrahydrate form with defined crystal phase [1]. Octahydrate produced via low-pH synthesis (<4.0) minimizes lanthanum carbonate hydroxide contamination, improving API purity [2].

Clinical Pharmacy and Formulary Decision-Making: Dose Equivalency Calculations for Phosphate Binder Selection

Apply the RPBC of 2.0 for lanthanum carbonate when performing therapeutic interchange or formulary evaluations. This coefficient enables quantitative dose conversion: 1 gram of elemental lanthanum binds phosphate equivalently to 2.67 grams of sevelamer or 2.0 grams of calcium carbonate [1]. This metric directly supports cost-per-equivalent-dose calculations and tablet burden optimization.

Research and Development: Phosphate-Binding Studies in Complex Media Containing Bile Acids

Select lanthanum carbonate octahydrate for in vitro or in vivo phosphate-binding experiments conducted in simulated intestinal fluid containing bile acids. Unlike sevelamer, which loses 50% of bound phosphate in 30 mM bile salts, lanthanum carbonate exhibits zero displacement, making it the appropriate binder for studies requiring stable phosphate chelation in physiologically relevant intestinal conditions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lanthanum carbonate octahydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.